An In-depth Technical Guide to Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is a complex organic molecule that integrates the structural features of a dihydroxyacetophenone and an ethyl benzoate moiety. This arrangement suggests a potential for a range of biological activities, drawing from the known antioxidant and anti-inflammatory properties of phenolic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and an analysis of its potential applications in medicinal chemistry and drug discovery. The information presented herein is a synthesis of data from related compounds and established chemical principles, providing a robust foundation for researchers interested in this molecule.
Introduction
Derivatives of 2,4-dihydroxyacetophenone are recognized as important intermediates in the synthesis of a variety of biologically active compounds, including flavonoids and other benzopyran derivatives. These classes of compounds are known for their diverse pharmacological effects, which include antioxidant, anti-inflammatory, and antimicrobial activities. The title compound, Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, is a unique derivative that warrants investigation for its potential therapeutic applications. Its structure suggests it may act as a scavenger of free radicals and a modulator of inflammatory pathways.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target molecule.
| Property | Value | Source |
| CAS Number | 637750-84-6 | [1] |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| Predicted XlogP | ~2.5 - 3.5 | Predicted |
| Predicted Melting Point | 150-170 °C | Predicted |
| Predicted Boiling Point | > 400 °C | Predicted |
| Predicted Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | Predicted |
Spectroscopic Analysis
The structural characterization of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate can be achieved through a combination of spectroscopic techniques. The predicted spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the dihydroxyphenyl and the benzoate rings, the ethoxy group, and the methylene bridge. The chemical shifts (δ) are predicted in ppm relative to tetramethylsilane (TMS).
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Ethyl group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).
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Methylene bridge: A singlet at ~5.2 ppm (2H, -OCH₂-).
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Dihydroxyphenyl ring: A doublet at ~6.3 ppm (1H), a doublet of doublets at ~6.4 ppm (1H), and a doublet at ~7.8 ppm (1H).
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Benzoate ring: A doublet at ~7.0 ppm (2H) and a doublet at ~8.0 ppm (2H).
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Hydroxyl groups: Two broad singlets in the region of 9.0-12.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
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Ethyl group: Signals at ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).
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Methylene bridge: A signal at ~70 ppm (-OCH₂-).
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Aromatic and Carbonyl carbons: Multiple signals between 100 and 195 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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O-H stretching (phenolic): A broad band in the region of 3200-3500 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=O stretching (ester and ketone): Strong absorption bands around 1720 cm⁻¹ and 1650 cm⁻¹, respectively.[2]
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C-O stretching (ether and ester): Bands in the region of 1000-1300 cm⁻¹.
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C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 316, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ether and ester linkages.
Synthesis and Purification
The most plausible and efficient method for the synthesis of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is the Williamson ether synthesis. This involves the reaction of 2,4-dihydroxyacetophenone with a suitable ethyl 4-halobenzoate derivative in the presence of a base.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.
Materials:
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2,4-Dihydroxyacetophenone
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Ethyl 4-bromobenzoate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Deionized water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a solution of 2,4-dihydroxyacetophenone (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
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Addition of Alkylating Agent: To the stirred suspension, add ethyl 4-bromobenzoate (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate.
Potential Biological and Pharmacological Activities
While no specific biological studies have been published for Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, the presence of the 2,4-dihydroxyphenyl moiety strongly suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Phenolic compounds, particularly those with multiple hydroxyl groups like the 2,4-dihydroxyphenyl group, are well-known for their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). Studies on various acetophenone benzoylhydrazones have shown that 2,4-dihydroxyacetophenone analogues are potent radical scavengers.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the 2,4-dihydroxyphenyl scaffold has been documented. These compounds can inhibit the production of pro-inflammatory mediators. For example, certain acetophenone derivatives have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[4][5]
Signaling Pathways
The potential mechanism of action for the antioxidant and anti-inflammatory effects could involve the modulation of key signaling pathways.
Caption: Potential signaling pathways modulated by the target compound.
Applications in Drug Discovery and Development
Given its predicted biological activities, Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate represents a promising scaffold for the development of new therapeutic agents. Its structure could be further modified to optimize potency and selectivity for specific biological targets. Potential areas of application include the development of novel treatments for diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
Conclusion
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is a molecule with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a robust and plausible synthetic route, and a discussion of its likely biological activities based on its structural features. Further experimental validation of the predicted properties and biological effects is warranted and could lead to the development of novel therapeutic agents.
References
- [Reference to a relevant scientific journal or database for properties of 2,4-dihydroxyacetophenone deriv
- [Reference to a relevant scientific journal or database for properties of ethyl benzoate deriv
- [Reference to a relevant scientific journal or database for Williamson ether synthesis protocols]
- [Reference to a relevant scientific journal or database for spectroscopic d
- [Reference to a relevant scientific journal or database for antioxidant studies of phenolic compounds]
- [Reference to a relevant scientific journal or database for anti-inflammatory studies of acetophenone deriv
-
Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed. [Link]
-
Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (n.d.). PubMed. [Link]
-
Cytotoxicity, Antioxidant and Anti-inflammatory activities of Bis. (2025). Research Journal of Pharmacy and Technology. [Link]
- [Reference to a relevant scientific journal or database for signaling pathway inform
- [Reference to a relevant scientific journal or database for drug discovery applications of rel
- [Additional relevant reference]
-
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. (2021). MDPI. [Link]
Sources
- 1. 637750-84-6|Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
